molecular formula C10H13BrN2O2 B8610095 5-bromo-N-isobutyl-2-nitroaniline

5-bromo-N-isobutyl-2-nitroaniline

Cat. No.: B8610095
M. Wt: 273.13 g/mol
InChI Key: MCFWFQYEUPZLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-isobutyl-2-nitroaniline (CAS: 863605-02-1) is a brominated nitroaniline derivative with the molecular formula C₁₀H₁₃BrN₂O₂ and a molecular weight of 289.13 g/mol . Structurally, it consists of an aniline backbone substituted with a bromine atom at the 5-position, a nitro group at the 2-position, and an isobutyl group attached to the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing, owing to its electron-withdrawing nitro and bromine groups, which enhance reactivity in coupling and substitution reactions.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-N-(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3

InChI Key

MCFWFQYEUPZLGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-bromo-N-isobutyl-2-nitroaniline to other brominated nitroaniline derivatives allow for comparative analysis of their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Position and Type

The position and nature of substituents significantly influence the electronic and steric properties of these compounds:

Compound Name CAS Number Molecular Formula Substituents Key Differences vs. Target Compound Similarity Score
5-Bromo-2-methyl-3-nitroaniline 864550-40-3 C₇H₇BrN₂O₂ Bromo (5-), Nitro (3-), Methyl (2-) Nitro group at 3-position; methyl instead of isobutyl 0.96
5-Bromo-N-methyl-2-nitroaniline 302800-13-1 C₇H₇BrN₂O₂ Bromo (5-), Nitro (2-), Methyl (N-) Shorter alkyl chain (methyl vs. isobutyl)
5-Bromo-4-fluoro-2-nitroaniline 1052686-50-6 C₆H₄BrFN₂O₂ Bromo (5-), Nitro (2-), Fluoro (4-) Additional fluoro substituent at 4-position 0.88
2-[(5-Bromo-2-nitrophenyl)amino]ethanol 854227-37-5 C₈H₁₀BrN₂O₃ Bromo (5-), Nitro (2-), Ethanolamine (N-) Hydrophilic ethanol group vs. hydrophobic isobutyl
  • Electronic Effects: Fluorinated analogs (e.g., 5-bromo-4-fluoro-2-nitroaniline) exhibit enhanced electron-withdrawing capacity due to the fluorine atom, altering redox potentials and aromatic electrophilic substitution patterns .

Physicochemical Properties

  • Lipophilicity: The isobutyl group in this compound confers higher lipophilicity (logP ≈ 2.8) compared to methyl (logP ≈ 1.9) or ethanolamine derivatives (logP ≈ 0.5), impacting solubility and membrane permeability .
  • Thermal Stability : Nitroanilines with bulky N-substituents (e.g., isobutyl) show higher thermal stability than those with smaller groups, as observed in differential scanning calorimetry (DSC) studies .

Research Findings and Trends

Recent studies highlight the following trends:

  • Fluorinated Derivatives : Fluorine incorporation (e.g., 5-bromo-4-fluoro-2-nitroaniline) improves bioavailability in antimicrobial agents, as reported in Journal of Medicinal Chemistry (2023) .
  • Green Synthesis : Microwave-assisted synthesis of this compound reduces reaction time by 40% compared to conventional methods, per Organic Process Research & Development (2024) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.